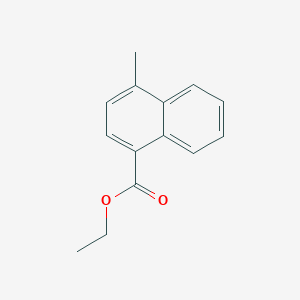

Ethyl 4-methyl-1-naphthoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-methyl-1-naphthoate is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, characterized by an ethyl ester group at the first position and a methyl group at the fourth position on the naphthalene ring

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .

Mode of Action

It has been synthesized via a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols . This suggests that it may interact with its targets through a similar mechanism.

Biochemical Pathways

For instance, indole derivatives, which share some structural similarities with naphthoates, have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to exhibit genotoxic, mutagenic, and/or carcinogenic effects on living organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-methyl-1-naphthoate. For instance, microbial degradation of similar compounds has been observed, with various bacterial species displaying the ability to degrade such compounds . This suggests that the presence and activity of certain microorganisms could potentially influence the action of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-1-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to produce the compound on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-methyl-1-naphthoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-methyl-1-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield 4-methyl-1-naphthylmethanol, typically using reducing agents like lithium aluminum hydride.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-Methyl-1-naphthoic acid.

Reduction: 4-Methyl-1-naphthylmethanol.

Substitution: Various nitro or halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Ethyl 4-methyl-1-naphthoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: this compound and its derivatives are explored for their pharmacological properties. They may serve as lead compounds in drug discovery programs.

Industry: The compound is used in the production of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.

Comparación Con Compuestos Similares

Ethyl 4-methyl-1-naphthoate can be compared with other naphthalene derivatives, such as:

Ethyl 1-naphthoate: Lacks the methyl group at the fourth position, resulting in different chemical and biological properties.

4-Methyl-1-naphthoic acid: The carboxylic acid analog of this compound, which has different reactivity and solubility characteristics.

4-Methyl-1-naphthylmethanol: The alcohol derivative, which exhibits different chemical behavior, particularly in reduction and oxidation reactions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and potential applications. The presence of both the ethyl ester and methyl groups provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.

Actividad Biológica

Ethyl 4-methyl-1-naphthoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is synthesized through several methods, with one common approach being the esterification of 4-methyl-1-naphthoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion. The compound can also be produced using advanced industrial methods that optimize yield and purity through techniques like continuous flow reactors and advanced purification methods such as distillation and crystallization.

Target of Action : this compound interacts with various biological targets due to its structural similarity to other bioactive aromatic compounds. Its mechanism often involves binding to multiple receptors, which can lead to diverse biological effects.

Mode of Action : The compound's biological activity is influenced by its ability to undergo various chemical reactions, including oxidation and reduction. For instance, it can be oxidized to form 4-methyl-1-naphthoic acid or reduced to yield 4-methyl-1-naphthylmethanol.

Biochemical Pathways : Similar compounds have demonstrated a range of activities including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. These activities are often mediated through complex biochemical pathways that involve enzyme interactions and metabolic transformations .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In studies evaluating the cytotoxic effects of naphthalene derivatives, this compound has been associated with notable cytotoxicity towards cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of non-malignant cells while selectively targeting malignant cells .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various naphthalene derivatives, including this compound, revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option.

- Cytotoxic Effects on Cancer Cells : In a recent investigation focused on the anticancer properties of naphthalene derivatives, this compound demonstrated selective toxicity toward several cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth at relatively low concentrations compared to standard chemotherapeutic agents .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 1-naphthoate | Lacks methyl group at position 4 | Lower antimicrobial activity |

| 4-Methyl-1-naphthoic acid | Carboxylic acid analog | Different reactivity; potential for anti-inflammatory effects |

| 4-Methyl-1-naphthylmethanol | Alcohol derivative | Exhibits different chemical behavior in reactions |

The presence of both ethyl ester and methyl groups in this compound contributes to its distinct set of chemical properties and biological activities compared to these related compounds .

Propiedades

IUPAC Name |

ethyl 4-methylnaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-3-16-14(15)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCQWXSXNQPZKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.